molecular formula C11H10ClNO2 B8338064 2-Acetyl-3-(3-chlorophenyl)acrylamide

2-Acetyl-3-(3-chlorophenyl)acrylamide

Cat. No.: B8338064
M. Wt: 223.65 g/mol
InChI Key: AURXTIPUOQANMM-UHFFFAOYSA-N
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Description

2-Acetyl-3-(3-chlorophenyl)acrylamide is an acrylamide derivative characterized by a 3-chlorophenyl group at the β-position and an acetyl substituent at the α-position of the acrylamide backbone. Acrylamides with halogenated aryl groups, such as 3-chlorophenyl, are frequently explored for antimicrobial, antiviral, and anti-inflammatory applications due to their electronic and steric effects on molecular interactions .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylidene]-3-oxobutanamide

InChI

InChI=1S/C11H10ClNO2/c1-7(14)10(11(13)15)6-8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,15)

InChI Key

AURXTIPUOQANMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)Cl)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

(a) (E)-3-(3-chlorophenyl)-N-(3,4-diethoxyphenyl)acrylamide (LQM348)

  • Substituents : N-linked 3,4-diethoxyphenyl group.
  • Properties: Melting point: 158–160°C.

(b) (E)-3-(3-chlorophenyl)-N-(4-chlorophenyl)acrylamide (LQM350)

  • Substituents : N-linked 4-chlorophenyl group.
  • Properties : Melting point: 145–147°C. The para-chloro substituent may increase hydrophobicity and influence packing efficiency in crystalline structures .

(c) (E)-3-(3-chlorophenyl)-N-phenethylacrylamide (LQM445)

  • Substituents : N-linked phenethyl group.
  • Properties: Melting point: 132–134°C.

Key Structural Differences in 2-Acetyl-3-(3-chlorophenyl)acrylamide :

  • The acetyl group at the α-position introduces a strong electron-withdrawing effect, which may alter electronic distribution and hydrogen-bonding capacity compared to N-aryl or N-alkyl substituents in analogs.

Physicochemical Properties

A comparative analysis of melting points and substituent effects is summarized below:

Compound Name Substituents Melting Point (°C) Key Substituent Effects
This compound (Target) α-Acetyl, β-3-chlorophenyl Not reported Electron-withdrawing acetyl group
LQM348 N-3,4-diethoxyphenyl 158–160 Enhanced solubility (ethoxy)
LQM350 N-4-chlorophenyl 145–147 Increased hydrophobicity
LQM445 N-phenethyl 132–134 Steric hindrance

Note: The acetyl group in the target compound likely reduces basicity at the amide nitrogen compared to N-aryl analogs, affecting interactions with biological targets .

(a) Antimicrobial Activity

  • ND-7 (a NOR derivative with 3-chlorophenyl): Exhibited MIC values of <2 μM against S. aureus and 0.6–1.0 μM against B. subtilis, highlighting the contribution of the 3-chlorophenyl group to antibacterial activity .
  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) thiophene carboxylates: Demonstrated antioxidant and anti-inflammatory activities, suggesting acrylamides with electron-withdrawing groups (e.g., cyano) may enhance radical-scavenging capacity .

(b) Antiviral Activity

  • Substituents like 3,4-diethoxy may improve target binding through π-π interactions .

Inference for Target Compound : The acetyl group in this compound may modulate bioactivity by altering electron density or steric accessibility compared to analogs with N-aryl or alkyl groups.

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